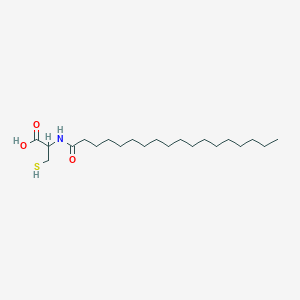
Bis(n,n'-di-tert-butylacetamidinato)iron(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(n,n’-di-tert-butylacetamidinato)iron(II) can be synthesized by reacting N,N’-di-tert-butylacetamidine with iron(II) chloride under an inert atmosphere . The reaction must be carefully controlled to avoid moisture interference and to maintain the desired temperature .
Industrial Production Methods: In industrial settings, the compound is typically produced using metal-organic chemical vapor deposition (MOCVD) techniques . This method ensures high purity and consistency, which is crucial for its applications in electronics and other high-tech industries .
Chemical Reactions Analysis
Types of Reactions: Bis(n,n’-di-tert-butylacetamidinato)iron(II) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions often occur with ligands or other coordinating molecules.
Major Products: The major products formed from these reactions include iron oxides, iron carbides, and iron nitrides .
Scientific Research Applications
Chemistry: Bis(n,n’-di-tert-butylacetamidinato)iron(II) is used as a precursor for the deposition of iron-containing thin films via MOCVD . These films are essential in the fabrication of electronic devices and other high-tech applications .
Biology and Medicine: The compound’s unique properties make it a valuable tool in biological and medical research. It is used in the synthesis of various biomolecules and as a catalyst in biochemical reactions .
Industry: In industrial applications, bis(n,n’-di-tert-butylacetamidinato)iron(II) is used in the production of high-purity iron films and coatings . These materials are crucial in the manufacturing of semiconductors and other electronic components .
Mechanism of Action
The mechanism by which bis(n,n’-di-tert-butylacetamidinato)iron(II) exerts its effects involves the coordination of the iron center with the amidinate ligands . This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of iron-ligand complexes and the subsequent reactions with other molecules .
Comparison with Similar Compounds
- Bis(n,n’-di-tert-butylacetamidinato)nickel(II)
- Bis(n,n’-di-tert-butylacetamidinato)manganese(II)
- Bis(n,n’-di-tert-butylacetamidinato)cobalt(II)
Uniqueness: Bis(n,n’-di-tert-butylacetamidinato)iron(II) is unique due to its high stability and specific reactivity with various reagents . Its ability to form stable iron-ligand complexes makes it particularly valuable in applications requiring high-purity iron films and coatings .
Properties
Molecular Formula |
C20H42FeN4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
InChI Key |
MIOUQVABQSKCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)
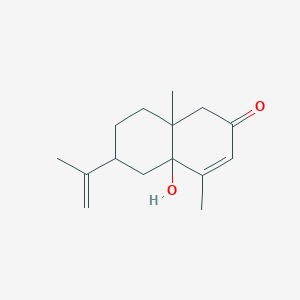
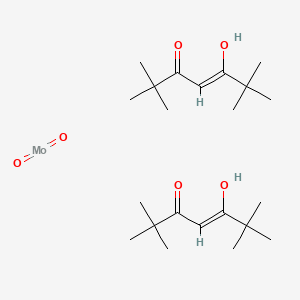
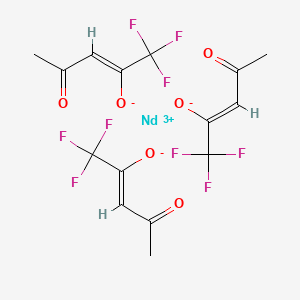
![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
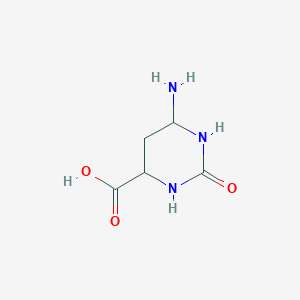


![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
